molecular formula C20H20N4O2 B11197295 N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide

N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide

Cat. No.: B11197295
M. Wt: 348.4 g/mol
InChI Key: ODUYJJQBTIGFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a pyrimidinyl group and a carboxamide group, along with a phenyl ring substituted with a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by the introduction of the carboxamide and propan-2-yloxy groups. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions using carboxylic acids and amines.

    Introduction of the Propan-2-yloxy Group: This step may involve etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular functions.

    Interaction with DNA or RNA: The compound could potentially bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(Propan-2-yloxy)phenyl]methyl}-6-(pyrimidin-5-YL)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]-6-pyrimidin-5-ylpyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-14(2)26-18-6-3-15(4-7-18)9-24-20(25)16-5-8-19(23-12-16)17-10-21-13-22-11-17/h3-8,10-14H,9H2,1-2H3,(H,24,25)

InChI Key

ODUYJJQBTIGFEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C3=CN=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.